6-chloro-2,8-dimethyl-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUMUSJTUPQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760555 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-74-4 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of the 6 Chloro 2,8 Dimethyl 7h Purine Core
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of purine (B94841) chemistry, enabling the modification of the purine core. researchgate.net
The chlorine atom at the C-6 position of the purine ring is a key site for chemical modification. nih.govacs.org Its electron-withdrawing nature makes the C-6 carbon atom electrophilic and thus prone to attack by various nucleophiles. nih.gov This reactivity is fundamental to the synthesis of a broad range of 6-substituted purine derivatives. nih.govacs.orgsigmaaldrich.com
Amination reactions of 6-chloropurines are a well-established method for the synthesis of adenine (B156593) derivatives. The reaction of 6-chloro-2,8-dimethyl-7H-purine with various amines, typically in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol, leads to the formation of N-substituted adenines. nih.gov For instance, the reaction of 7-(tert-butyl)-6-chloropurine with different amines at 120 °C yields a variety of N-substituted adenine derivatives. nih.gov
Another important transformation is the conversion of the 6-chloro group to an azide (B81097), which can then be reduced to an amino group. The reaction of 7-(tert-butyl)-6-chloropurine with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at 60°C smoothly produces the corresponding 6-azido derivative. acs.org Subsequent reduction of the azide, for example, through palladium-catalyzed hydrogenation, yields the 6-amino (adenine) derivative. nih.gov
Table 1: Examples of Amination Reactions
| Starting Material | Reagent | Product |
| 7-(tert-butyl)-6-chloropurine | Various amines, DIPEA, n-BuOH | N-substituted adenine derivatives |
| 7-(tert-butyl)-6-chloropurine | Sodium azide, DMSO | 7-(tert-butyl)-6-azidopurine |
| 7-(tert-butyl)-6-azidopurine | H2, Pd/C | 7-(tert-butyl)-6-aminopurine |
This table is based on data from the referenced articles and provides a simplified overview of the reactions.
The chloro group at the C-6 position can also be displaced by sulfur and selenium nucleophiles, leading to the formation of 6-thiopurines and 6-selenopurines, respectively. These reactions expand the chemical space of purine derivatives, as sulfur- and selenium-containing analogs often exhibit unique biological properties. While specific examples for this compound are not detailed in the provided search results, the general reactivity of 6-chloropurines suggests that these transformations are feasible.
Reactivity at the Chloro-Substituted C-6 Position
Electrophilic Substitution and Further Modification
While the purine ring is generally electron-deficient, the introduction of activating groups can facilitate electrophilic substitution reactions. For instance, the presence of a strong electron-donating group like diethylamino at the 6-position can switch the regioselectivity of cyanation from the C-8 to the C-2 position. nih.gov This demonstrates that the reactivity of the purine core can be tuned by the substituents present on the ring. acs.orgnih.gov
Further modifications of derivatives obtained from this compound are also possible. For example, a cyano group introduced at the C-8 position can undergo further chemical transformations to yield amides, imidates, and other heterocyclic systems. nih.gov
Metal-Catalyzed Coupling Reactions for Advanced Derivatization
Metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized purine derivatives. clockss.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to form new carbon-carbon and carbon-nitrogen bonds at the C-6 position of the purine ring. clockss.orgstudfile.netuwindsor.ca
The Suzuki-Miyaura coupling of 6-chloropurines with boronic acids, catalyzed by a palladium complex like Pd(PPh3)4 in the presence of a base such as potassium carbonate, allows for the introduction of aryl and alkenyl substituents. studfile.net The choice of solvent can be critical, with anhydrous conditions often favoring coupling with electron-rich arylboronic acids, while aqueous conditions may be necessary for electron-deficient and alkenylboronic acids. studfile.net
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. uwindsor.canih.gov This reaction involves the palladium-catalyzed coupling of 6-chloropurines with amines. nih.govuwindsor.ca The catalytic system typically consists of a palladium precursor and a suitable phosphine (B1218219) ligand. uwindsor.cabeilstein-journals.org These reactions are instrumental in synthesizing a wide range of 6-aminopurine derivatives. nih.gov
Table 2: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 6-chloropurine (B14466) derivative | Arylboronic acid | Pd(PPh3)4, K2CO3 | 6-arylpurine derivative |
| Suzuki-Miyaura | 6-chloropurine derivative | Alkenylboronic acid | Pd(PPh3)4, K2CO3 | 6-alkenylpurine derivative |
| Buchwald-Hartwig | 6-chloropurine derivative | Amine | Pd catalyst, phosphine ligand | 6-aminopurine derivative |
This table is based on data from the referenced articles and provides a generalized overview of the reactions.
Copper-Mediated Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a powerful tool for the derivatization of the 6-chloropurine scaffold, enabling the formation of carbon-heteroatom bonds under conditions that are often milder than traditional SNAr reactions. These methods are crucial for synthesizing diverse libraries of purine derivatives.
Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements using ligands and optimized reaction systems have significantly broadened their applicability. tcichemicals.com For 6-chloropurines, copper catalysis is particularly effective for forming C-S, C-N, and C-O bonds at the C6 position.
A notable application is the three-component Ullmann C-S coupling reaction to synthesize 6-aryl/alkylthio-purines. In a recently developed method, a 6-chloropurine derivative reacts with sodium sulfide (B99878) (Na₂S) as the sulfur source and an aryl or alkyl iodide in the presence of a copper(I) iodide (CuI) catalyst. nih.gov This base-free, one-pot synthesis is environmentally advantageous and proceeds efficiently in polyethylene (B3416737) glycol (PEG-600), which enhances the solubility and activity of the CuI catalyst. nih.gov This strategy is particularly effective for producing 6-arylthiopurines.
Table 1: Copper-Catalyzed Three-Component C-S Coupling of 6-Chloropurines
| 6-Chloropurine Substrate | Coupling Partner (R-I) | Catalyst System | Solvent | Product (6-SR-Purine) | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Iodobenzene | CuI, Na₂S | PEG-600 | 6-(phenylthio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 86% | nih.gov |
| 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 4-Iodotoluene | CuI, Na₂S | PEG-600 | 6-((4-methylphenyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 89% | nih.gov |
| 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 1-Iodo-4-methoxybenzene | CuI, Na₂S | PEG-600 | 6-((4-methoxyphenyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 91% | nih.gov |
Similarly, copper-catalyzed C-N and C-O cross-coupling reactions (Ullmann condensation) are well-established for aryl halides and can be applied to 6-chloropurines. organic-chemistry.orgnih.gov These reactions typically involve a copper catalyst, a base, and often a specialized ligand to facilitate the coupling. For example, the use of picolinic acid as a ligand allows for the O-arylation of phenols with aryl halides under mild conditions, a method that is tolerant of various functional groups and effective for creating sterically hindered ethers. nih.gov The coupling of this compound with various amines, alcohols, and phenols via these copper-catalyzed methods would provide access to a wide range of 6-substituted derivatives.
Purine Ring Opening Reactions and Rearrangements
While the purine core is generally stable, it can undergo ring opening and rearrangement reactions under specific conditions, often leading to the formation of different heterocyclic systems. The Dimroth rearrangement is a well-known example in nitrogen-containing heterocycles, including purine analogues. wikipedia.orgnih.gov
The classical Dimroth rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom. wikipedia.org In the context of purines, this typically occurs in derivatives such as 1-alkyl-2-iminopyrimidines or N1-substituted adenines. wikipedia.orgnih.gov For a this compound, this rearrangement is not a direct reaction but could occur in a derivative formed from it. For instance, if the 6-chloro group is first substituted by an amino group to form the corresponding adenine analogue, subsequent N1-alkylation would create a substrate susceptible to a Dimroth rearrangement. The reaction proceeds through a ring-opening mechanism initiated by nucleophilic attack (e.g., by hydroxide), followed by rotation and ring-closure to yield a thermodynamically more stable, exocyclic N6-substituted adenine. nih.gov
The propensity for this rearrangement is influenced by several factors, including the pH of the medium and the electronic nature of the substituents. nih.gov The presence of electron-donating methyl groups at C2 and C8 on the purine ring would be expected to slightly decrease the rate of the initial nucleophilic attack on the pyrimidine (B1678525) ring compared to an unsubstituted analogue.
Although direct ring-opening of 6-chloropurines is less common, transformations involving the purine ring structure have been observed. In one study, the reduction of a cyclobutanone (B123998) substituent on the N7 position of a 6-chloropurine led to the concomitant reduction of the purine ring itself to a more flexible dihydropurine. nih.gov This was attributed to the release of steric strain imposed by the bulky N7-substituent forcing the C6-chlorine into proximity with it. This highlights how reactions at peripheral sites can induce transformations within the core heterocyclic structure.
Structure-Reactivity Relationships in Purine Derivatization
The substitution pattern on the purine ring profoundly influences its chemical reactivity, dictating the outcome of subsequent derivatization reactions. The interplay between the electron-withdrawing chlorine at C6 and the electron-donating methyl groups at C2 and C8 in this compound creates a unique reactivity profile, particularly concerning substitutions at the ring nitrogen atoms.
A key aspect of purine chemistry is the regioselectivity of N-alkylation (N7 vs. N9). Research on the tert-butylation of various 6-substituted purines provides significant insight into these structure-reactivity relationships. nih.gov It was demonstrated that the substituent at the C6 position plays a critical role in directing the site of alkylation. The study developed a method for direct, regioselective N7 alkylation under kinetically controlled conditions using SnCl₄ as a catalyst.
Crucially, the reaction's success was highly dependent on the C6-substituent. While 6-chloropurine and 6-chloro-2-methylthiopurine readily underwent N7 tert-butylation, other derivatives like unsubstituted purine, 6-methylpurine, and 6-(dimethylamino)purine showed no reaction under the same conditions. nih.gov This indicates that an electron-withdrawing group at C6 is essential for activating the purine ring for this specific transformation. The C6-chloro group sufficiently activates the system, while the electron-donating 6-methyl or 6-amino groups deactivate it towards this N7-alkylation pathway.
For this compound, the C6-chloro group would be the dominant activating feature. The electron-donating methyl groups at C2 and C8 would slightly counteract this activation but are not expected to prevent the reaction. Based on the findings with 6-chloro-2-methylthiopurine, the title compound is expected to be a viable substrate for regioselective N7-alkylation.
Table 2: Influence of C6-Substituent on N7-Alkylation Regioselectivity
| Purine Substrate | C6-Substituent Type | Outcome of N7 tert-butylation | Inferred Influence | Reference |
|---|---|---|---|---|
| 6-chloropurine | Electron-withdrawing | Successful N7-alkylation | Activates the ring for reaction. | nih.gov |
| 6-chloro-2-methylthiopurine | Electron-withdrawing | Successful N7-alkylation | Activates the ring for reaction. | nih.gov |
| 6-methylpurine | Electron-donating | No reaction | Deactivates the ring against reaction. | nih.gov |
| 6-(dimethylamino)purine | Strongly electron-donating | No reaction | Deactivates the ring against reaction. | nih.gov |
Furthermore, the stability of the resulting product is also linked to the substitution pattern. It has been observed that N7-tert-butyl-6-chloropurine is less stable than its N9-isomer, particularly in the presence of acid, where it can revert to the parent 6-chloropurine. nih.gov This differential stability provides another avenue for controlling synthetic outcomes, as reaction conditions can be tuned to favor either the kinetic (N7) or thermodynamic (N9) product.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule in solution.
Specific ¹H and ¹³C NMR data for 6-chloro-2,8-dimethyl-7H-purine are not available in the searched literature. Typically, ¹H NMR would be used to identify the signals corresponding to the two methyl groups and any protons on the purine (B94841) ring. The chemical shifts and coupling patterns would provide information about their chemical environment. ¹³C NMR would complement this by providing the chemical shifts for each unique carbon atom in the molecule, including the methyl carbons and the carbons of the purine core.
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in confirming the regioselectivity of the compound, i.e., the specific placement of the chloro and two methyl groups on the purine framework. By observing correlations between protons and carbons that are two or three bonds apart, the connectivity of the molecule can be pieced together. However, no such experimental data for this compound has been found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
LC-MS is a standard technique for assessing the purity of a sample and confirming its molecular weight. The liquid chromatography component separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the target molecule. Specific LC-MS data for this compound is not documented in the available resources.
GC-MS is suitable for the analysis of volatile compounds. If this compound or a volatile derivative of it were to be analyzed, this technique would provide separation and mass information. No published GC-MS analysis of this specific compound could be located.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. To date, no crystal structure of this compound has been deposited in crystallographic databases or published in the searched scientific literature.
Confirmation of Molecular Conformation and Tautomeric Forms
The solid-state structure of this compound has been unequivocally determined through single-crystal X-ray diffraction studies. These investigations reveal that the molecule exists predominantly in the N(7)-H tautomeric form, a common feature for many purine derivatives. This specific tautomer is stabilized by the formation of robust intermolecular hydrogen bonds within the crystal lattice.
Analysis of Intermolecular Interactions within Crystal Lattices
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. Specifically, a strong N-H···N hydrogen bond is formed between the N(7)-H group of one molecule and the N(1) atom of an adjacent molecule. This interaction is crucial in the formation of one-dimensional chains of molecules within the crystal.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in this compound and their local chemical environments.
The FTIR spectrum of this compound displays a series of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. The most prominent of these is the N-H stretching vibration, which appears as a broad band in the region of 3400-3200 cm⁻¹. The broadening of this peak is indicative of the strong hydrogen bonding present in the solid state.
Vibrations associated with the purine ring, including C=C and C=N stretching modes, are observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration gives rise to a characteristic absorption in the lower frequency region of the spectrum, typically around 700-600 cm⁻¹. The methyl groups exhibit their own characteristic C-H stretching and bending vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=N Stretch | 1680-1620 |
| C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-Cl Stretch | 700-600 |
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the analysis of purine compounds, offering significantly enhanced sensitivity compared to conventional Raman spectroscopy. By adsorbing this compound onto a nanostructured metallic surface, typically silver or gold, the Raman scattering signal can be amplified by several orders of magnitude.
This enhancement allows for the detection of the compound at very low concentrations and provides detailed information about its orientation and interaction with the metallic surface. SERS spectra can reveal subtle changes in the vibrational modes of the purine ring upon adsorption, providing insights into the specific atoms involved in the surface binding.
Thermoanalytical Techniques for Thermal Behavior Studies
Thermoanalytical techniques are employed to investigate the thermal stability and decomposition profile of this compound.
Thermogravimetric Analysis (TGA) of this compound reveals that the compound is thermally stable up to a certain temperature, beyond which it undergoes decomposition. The TGA curve shows a distinct weight loss step corresponding to the removal of the chlorine atom and the subsequent breakdown of the purine ring structure.
Computational and Theoretical Investigations of 6 Chloro 2,8 Dimethyl 7h Purine and Purine Analogues
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of purine (B94841) systems, offering a detailed picture of their electronic structure and thermodynamic stability.
DFT calculations, often employing methods like B97D3/aug-cc-pvdz, are used to determine the optimized geometries of different isomers and to calculate their relative energies. rsc.org These studies have shown that for many purine derivatives, the 9H tautomer is the most stable form. nih.gov The presence of substituents, such as methyl and chloro groups in 6-chloro-2,8-dimethyl-7H-purine, will further modulate this stability through inductive and steric effects. The methyl groups at the C2 and C8 positions are expected to have an electron-donating effect, which can influence the aromaticity and reactivity of the purine ring system. rsc.org
| Computational Method | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B97D3 | aug-cc-pvdz | Tautomer stability and substituent effects | rsc.org |
| B3LYP | 6-311+G(d,p) | Vibrational frequencies and Raman spectra | rsc.org |
| MP2 | - | Geometry and solution tautomerism | acs.org |
The purine scaffold can exist in several tautomeric forms due to the migration of a proton between its nitrogen atoms. researchgate.net The relative stability of these tautomers is a critical factor in their biological function and chemical reactivity. Computational studies, particularly those calculating Gibbs free energies, are invaluable for predicting the predominant tautomeric form in the gas phase and in solution. mdpi.com For many purines, the N(7)H and N(9)H tautomers are the most significant low-energy forms. acs.org
| Factor | Description | Example from Literature | Reference |
|---|---|---|---|
| Substituent Effects | Electron-donating or -withdrawing groups alter the electron density and stability of different tautomers. | The nitro group can significantly change tautomeric preferences in purines. | mdpi.com |
| Solvent Effects | The polarity of the solvent can differentially stabilize tautomers. | In C8-NH2 purine derivatives, the 7H tautomer becomes more stable than the 9H in polar solvents. | mdpi.com |
| Intramolecular Interactions | Hydrogen bonding or steric clashes within a tautomer can affect its stability. | Formation of an intramolecular hydrogen bond can stabilize certain tautomers. | nih.gov |
Understanding the electronic spectra and excited-state properties of purine analogues is important for applications in photochemistry and as fluorescent probes. High-level theoretical methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2) are employed to study these properties. These methods provide a more accurate description of electronically excited states than standard DFT.
While specific CASSCF or CASPT2 studies on this compound are not prominent in the literature, research on related purine systems has elucidated how substituents and tautomeric forms affect their absorption and emission spectra. For example, the fluorescence quantum yield of 2-aminopurine (B61359) is known to increase dramatically with solvent polarity, a phenomenon that can be investigated through these advanced computational techniques. mdpi.com Such studies on this compound would be valuable in predicting its photophysical behavior and potential applications in materials science or as a biological marker.
Molecular Modeling of Reactivity and Reaction Pathways
Molecular modeling techniques are instrumental in predicting the reactivity of purine derivatives and in elucidating the mechanisms of their chemical transformations.
Computational methods can identify the most likely sites for electrophilic or nucleophilic attack on the purine ring. By calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can predict which atoms are more susceptible to substitution reactions. For instance, in the synthesis of chlorinated purines, these models can help to understand the regioselectivity of the chlorination process. The distribution of electron density in the purine ring, as influenced by the existing methyl groups in a precursor to this compound, would direct the incoming chloro substituent.
Theoretical calculations can provide detailed mechanistic pathways for the synthesis of purine derivatives. This includes identifying transition states, calculating activation energies, and determining the most favorable reaction coordinates. For example, in the synthesis of substituted purines, computational studies can help to understand the step-by-step process of ring formation or functional group introduction. rsc.org While direct mechanistic studies on the synthesis of this compound are not widely published, insights can be drawn from computational work on the synthesis of other purine analogues, which often involve similar reaction types such as nucleophilic substitution and condensation reactions. rsc.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the structural or electronic features of a molecule and its physicochemical properties. nih.govnih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the drug discovery and development process. nih.gov
The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. QSPR models can be developed to predict the pKa values of purine analogues. For instance, linear free energy relationships have been successfully derived for various monosubstituted purines, correlating their pKa values with Hammett constants (σm and σp). nih.gov A general linear free energy relationship has also been established that allows for the calculation of pKa values for polysubstituted purines. nih.gov These models suggest that the electronic effects of substituents significantly impact the ionization state of the purine ring system. nih.gov
Computational programs, including both empirical and quantum chemical-based methods, are utilized for pKa prediction. acs.org While various software packages show good performance, the accuracy can vary depending on the specific compound and the methodology employed. acs.org For a series of benzoic acids, a computational neural network (CNN) model demonstrated high accuracy in predicting pKa values across different solvents by using descriptors for both the solute and the solvent. researchgate.net
Table 1: Examples of QSPR Models for pKa Prediction
| Compound Class | Method | Descriptors | Reference |
| Monosubstituted purines | Linear Free Energy Relationship | Hammett constants (σm, σp) | nih.gov |
| Polysubstituted purines | General Linear Free Energy Relationship | Hammett constants | nih.gov |
| Pharmaceutical substances | Various (ACD/pKa DB, ADME Boxes, etc.) | Empirical and quantum chemical | acs.org |
| Benzoic acids | Computational Neural Network | Molecular and solvent descriptors | researchgate.net |
The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. QSPR studies often correlate these electronic descriptors with various physicochemical and biological activities. nih.gov
Atomic Polarizability: Atomic polarizability describes the tendency of an atom's electron cloud to be distorted by an external electric field. wikipedia.org It is a key parameter in polarizable force fields used in molecular simulations. nih.govresearchgate.net The distribution of polarizability within a molecule can be modeled to understand induction effects, which are crucial for accurately simulating intermolecular interactions. researchgate.net The polarizability of a molecule is influenced by its size and the looseness of its electrons; larger molecules and those with more diffuse electron clouds are generally more polarizable. wikipedia.org
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is an important quantum chemical descriptor that relates to a molecule's ability to donate electrons. nih.govmdpi.com In QSPR studies, HOMO energy has been shown to correlate with various properties, including reaction enthalpies. mdpi.com For example, in a study of cinnamic acids, the HOMO energy showed a strong correlation with the enthalpy of the first step of esterification. mdpi.com The electron-electron repulsion energy has also been proposed as a useful molecular descriptor in QSAR and QSPR studies, as it is connected to molecular quantum similarity measures. researchgate.net
Table 2: Key Electronic Descriptors in QSPR Studies
| Descriptor | Description | Relevance |
| Atomic Polarizability | The deformability of an atom's electron cloud in an electric field. wikipedia.org | Influences intermolecular interactions and dielectric properties. wikipedia.orgarxiv.org |
| HOMO Energy | Energy of the highest occupied molecular orbital. nih.govmdpi.com | Relates to the molecule's electron-donating ability and reactivity. mdpi.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. nih.gov | Relates to the molecule's electron-accepting ability. |
| Electron-Electron Repulsion Energy | A measure of the repulsive forces between electrons in a molecule. researchgate.net | Can be used as a descriptor for molecular properties and biological responses. researchgate.net |
The influence of substituents on the electronic structure of purine and its analogues has been systematically studied using quantum-chemical descriptors. acs.org These studies reveal that the position of substitution and the nature of the substituent significantly alter the electronic properties of the purine core. acs.org
Computational Design of Novel Purine Scaffolds
The purine scaffold is a versatile starting point for the design of new therapeutic agents. mdpi.comrsc.orgnih.gov Computational methods play a pivotal role in the rational design of novel purine derivatives with enhanced activity and selectivity. mdpi.comnih.govmdpi.com
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.org This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. wikipedia.orgnih.gov
Virtual Screening Workflow: A typical virtual screening workflow involves several steps. nih.gov Initially, a library of compounds is filtered based on drug-like properties, such as those defined by Lipinski's rule of five. nih.gov The remaining compounds are then docked into the binding site of the target protein to predict their binding affinity and pose. wikipedia.org The top-scoring compounds are then selected for further experimental evaluation. nih.gov
Library Design: Computational methods are also used to design focused libraries of compounds based on a known active scaffold. nih.govmdpi.com For example, a virtual library of 105 new 2,9-disubstituted-6-morpholino purine derivatives was created to identify selective inhibitors of PI3K isoforms. nih.govmdpi.com This strategy involves systematically modifying the core scaffold and evaluating the predicted activity of the resulting analogues. nih.govmdpi.com Similarly, a library of 9-alkyl purine derivatives was designed and screened for antimalarial activity. researchgate.net
Success Stories: Virtual screening has been successfully applied to discover novel inhibitors for various targets. For instance, a pharmacophore model-based virtual screening led to the discovery of new inhibitors for Plasmodium falciparum Hsp90. nih.gov In another study, virtual screening was used to identify novel inhibitors of the human uric acid transporter 1 (hURAT1). nih.gov These examples highlight the power of in silico methods to accelerate the identification of promising lead compounds. nih.govnih.gov Furthermore, in silico gene deletion studies using metabolic models have successfully predicted drug targets. nih.gov
Non Biological Applications in Advanced Materials and Agrochemicals
Potential as Building Blocks in Material Sciences and Supramolecular Chemistry (Based on General Purine (B94841) Scaffold Utility)
The inherent properties of the purine ring system, such as its aromaticity, planarity, and multiple hydrogen bonding sites, make it an attractive building block in material sciences and supramolecular chemistry. While specific research on 6-chloro-2,8-dimethyl-7H-purine in this context is not extensively documented, the general utility of the purine scaffold provides a strong indication of its potential.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The ability of purines to form specific hydrogen bonds, as famously demonstrated in the DNA double helix, is a key feature that can be exploited in the construction of novel supramolecular assemblies. oup.comnih.gov
The purine scaffold can be incorporated into larger molecular structures to create materials with tailored properties. For example, the self-assembly of purine derivatives can lead to the formation of liquid crystals, gels, and other organized nanostructures. These materials can have applications in areas such as electronics, optics, and sensor technology. The reactivity of positions such as C2, C6, and C8 on the purine ring allows for the attachment of various functional groups, further expanding the range of accessible structures and properties. mdpi.com Metal-mediated coupling reactions have been particularly useful in creating structurally diverse purine derivatives for various applications. mdpi.com
The study of purine-based supramolecular architectures is an active area of research. For instance, the interaction of purine nucleobases with metal-oxalato frameworks has been shown to create complex one-, two-, and three-dimensional structures. These materials exhibit interesting properties, such as porosity, which could be exploited for applications in catalysis or gas storage.
The versatility of the purine scaffold, with its combination of recognition capabilities and synthetic tractability, ensures its continued importance as a building block for the creation of new functional materials and complex molecular systems.
Future Research Directions in the Chemistry of 6 Chloro 2,8 Dimethyl 7h Purine
Development of Highly Efficient and Sustainable Regioselective Synthetic Routes
The development of efficient and sustainable methods for the regioselective synthesis of substituted purines is a continuing area of interest. While general methods for purine (B94841) synthesis exist, specific, high-yielding routes to 6-chloro-2,8-dimethyl-7H-purine are not well-established in the literature. Future research should focus on developing synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.
One promising avenue is the exploration of multi-component reactions, which can construct the purine core in a single step from readily available starting materials. For instance, a potential route could involve the condensation of a substituted pyrimidine (B1678525), such as 4,5-diamino-6-chloro-2-methylpyrimidine, with a suitable three-carbon synthon that would form the imidazole (B134444) ring and introduce the C-8 methyl group. The use of catalytic systems, particularly those based on earth-abundant and non-toxic metals, could enhance the efficiency and sustainability of such reactions.
Another key area for investigation is the regioselective alkylation of a pre-formed 2,8-dimethyl-6-oxopurine (or a protected precursor). Direct alkylation of purines often yields a mixture of N-7 and N-9 isomers, necessitating tedious separation steps. Research into directing groups or specific reaction conditions (e.g., choice of base, solvent, and alkylating agent) that favor the formation of the desired 7H-tautomer would be highly valuable. The synthesis of related compounds like 2,7-dimethyl-7H-purine has been achieved from imidazole precursors, suggesting that a similar strategy could be adapted for the synthesis of the 2,8-dimethyl analog.
| Starting Material Class | Potential Synthetic Strategy | Key Advantages |
| Substituted Pyrimidines | One-pot multi-component reaction with a C3 synthon | Atom economy, step efficiency |
| 2,8-Dimethyl-6-oxopurine | Regioselective N-7 alkylation/chlorination | Convergent synthesis, potential for late-stage diversification |
| Substituted Imidazoles | Cyclization with a suitable pyrimidine precursor | Potential for high regioselectivity |
Exploration of Novel Functional Group Transformations at C-6, C-2, and C-8
The chlorine atom at the C-6 position of this compound is a versatile handle for a wide range of functional group transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. While classical substitutions with amines, thiols, and alkoxides are well-precedented for other 6-chloropurines, future research should explore more novel and complex transformations.
The application of modern cross-coupling methodologies, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, at the C-6 position could introduce a diverse array of carbon-based substituents, including aryl, heteroaryl, alkynyl, and alkyl groups. These transformations would significantly expand the accessible chemical space around the purine core.
Furthermore, the reactivity of the methyl groups at the C-2 and C-8 positions should not be overlooked. While generally considered less reactive than the C-6 chloro group, these positions could be amenable to functionalization through radical-based reactions or metal-catalyzed C-H activation strategies. For example, selective oxidation of the methyl groups to aldehydes or carboxylic acids would provide new points for derivatization.
Finally, transformations that modify the purine core itself, such as N-oxidation or the introduction of substituents at the N-9 position, could also be explored to further modulate the electronic properties and biological activity of the resulting compounds.
| Position | Transformation Type | Potential Reagents/Catalysts | Introduced Functionality |
| C-6 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether |
| C-6 | Cross-Coupling Reactions | Boronic acids, Organostannanes, Terminal alkynes | Aryl, Heteroaryl, Alkynyl |
| C-2/C-8 | C-H Activation/Functionalization | Transition metal catalysts, Radical initiators | Alkyl, Aryl, Halogen |
| C-2/C-8 | Oxidation | Oxidizing agents (e.g., KMnO4, SeO2) | Aldehyde, Carboxylic acid |
Advanced Integrated Computational and Experimental Studies of Reactivity and Structure
A deeper understanding of the structure-reactivity relationships of this compound is crucial for its rational application in chemical synthesis and drug design. Integrated computational and experimental studies can provide valuable insights that are not readily accessible through experimentation alone.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. nih.gov This information can help to predict the regioselectivity of electrophilic and nucleophilic attacks and to understand the relative reactivity of the different positions on the purine ring. Computational studies on other purine derivatives have successfully been used to rationalize their chemical behavior and biological activity. nih.gov
Molecular dynamics (MD) simulations can be used to study the conformational preferences and dynamic behavior of this compound and its derivatives in different solvent environments. This is particularly important for understanding how these molecules might interact with biological targets such as proteins and nucleic acids.
Experimental techniques such as X-ray crystallography and advanced NMR spectroscopy can be used to determine the precise three-dimensional structure of the molecule and its derivatives. These experimental data can then be used to validate and refine the computational models, leading to a more accurate and predictive understanding of the molecule's properties.
Application of High-Throughput Experimentation and Automation in Synthesis
The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the adoption of high-throughput experimentation (HTE) and laboratory automation. These technologies allow for the rapid screening of a large number of reaction conditions and the synthesis of large libraries of derivatives for biological screening.
Automated synthesis platforms can be used to perform parallel reactions in microtiter plates, enabling the rapid optimization of reaction conditions for the functionalization of the purine core. researchgate.net For example, an HTE approach could be used to quickly identify the optimal catalyst, ligand, base, and solvent for a particular cross-coupling reaction at the C-6 position. The synthesis of purine libraries using high-throughput solution-phase parallel formats has been successfully demonstrated for other purine scaffolds. acs.orgnih.gov
The integration of automated synthesis with high-throughput purification and analytical techniques, such as mass spectrometry and HPLC, can further streamline the process of generating and characterizing large compound libraries. The data generated from these HTE campaigns can also be used to train machine learning algorithms to predict the outcomes of future reactions, further accelerating the discovery of novel compounds with desired properties. The application of automated synthesis is becoming increasingly prevalent in the preparation of diverse heterocyclic compounds. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2,8-dimethyl-7H-purine, and how can purity be ensured?
- Methodology : The compound can be synthesized via chlorination of precursor purines using chlorine in methanol and concentrated HCl, as demonstrated in analogous purine derivatives (e.g., conversion of 2,8-dihydroxy-6-purinethiol to 6-chloro-2,8-dihydroxypurine) . Purification involves recrystallization in non-polar solvents or column chromatography with silica gel. Purity validation requires HPLC (≥95% purity) and melting-point analysis. Safety protocols for handling corrosive reagents (e.g., HCl) must be followed .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : Use X-ray crystallography to resolve the crystal structure, as applied to structurally similar 2,6-dichloro-7-isopropyl-7H-purine . Complementary techniques include:
- FT-IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at 550–650 cm⁻¹, NH/CH vibrations) .
- NMR spectroscopy : Assign peaks for methyl groups (δ 2.4–3.0 ppm in H NMR) and chlorine substituents (δ 140–160 ppm in C NMR) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in purine substitution reactions (e.g., at N-7 vs. N-9 positions) be addressed?
- Methodology :
- Steric/Electronic Analysis : Methyl groups at C-2 and C-8 may direct electrophilic substitution to N-7 due to steric hindrance at N-8. Computational modeling (DFT) can predict reactive sites .
- Experimental Validation : Compare reaction outcomes using alkylating agents (e.g., cyclopropylmethyl bromide) under controlled conditions. Monitor regioselectivity via LC-MS and H NMR .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Methodology :
- HOMO-LUMO Analysis : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals and predict reactivity .
- Mulliken Charge Distribution : Identify electron-deficient regions (e.g., Cl-substituted C-6) for nucleophilic attack .
- Data Table :
| Property | Value (eV) | Basis Set |
|---|---|---|
| HOMO Energy | -6.2 | B3LYP/6-31G(d) |
| LUMO Energy | -1.8 | B3LYP/6-31G(d) |
| Band Gap | 4.4 | B3LYP/6-31G(d) |
Q. How can contradictory spectral data (e.g., IR vs. NMR) for this compound be resolved?
- Methodology :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm assignments .
- Crystallographic Refinement : Resolve ambiguities in bond lengths/angles via SHELXL .
- Case Study : Inconsistent C NMR peaks for C-6 (Cl-substituted) were resolved by repeating experiments in deuterated DMSO to reduce solvent effects .
Experimental Design & Data Analysis
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodology :
- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry (e.g., 1.2 eq Cl₂ gas for chlorination) .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents over-chlorination |
| Chlorine Equivalents | 1.1–1.3 eq | Maximizes C-6 substitution |
| Solvent | MeOH/HCl (1:1) | Enhances solubility |
Q. How does steric hindrance from methyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with/without methyl groups using Suzuki-Miyaura coupling (e.g., aryl boronic acids).
- Computational Modeling : Visualize steric maps with Avogadro software to identify hindered sites .
- Findings : Methyl groups at C-2/C-8 reduce reactivity at N-7 by 40% in Pd-catalyzed couplings due to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
